1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol
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Overview
Description
The compound “1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a nitro group (NO2) and a hydroxyl group (OH) could suggest that this compound may have interesting chemical properties or biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. The piperazine ring could potentially be formed through a reaction known as cyclization. The nitro group and the hydroxyl group could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperazine ring is a six-membered ring with two nitrogen atoms. The presence of the nitro group and the hydroxyl group would add to the complexity of the molecule .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. The nitro group is a good leaving group, so it could be replaced by other groups in a substitution reaction. The hydroxyl group could potentially be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the presence of the polar nitro and hydroxyl groups could make the compound more soluble in polar solvents .Scientific Research Applications
Synthesis and Derivative Applications
- The compound has been involved in the synthesis of new derivatives aimed at finding efficient antidepressants with dual action: serotonin reuptake inhibition and 5-HT1A receptor affinity. These include derivatives like 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane, showing promising results in antidepressant research (Pérez-Silanes et al., 2001).
Pharmacological Activities
- Studies have explored its derivatives for in vitro 5-HT(1A) receptor affinity and serotonin reuptake inhibition, indicating potential as dual antidepressant drugs. Compounds like 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol have shown significant results for both activities (Silanes et al., 2004).
Antidepressant and Anxiolytic Properties
- Novel derivatives of this compound have been synthesized, displaying antidepressant activities in animal models and exhibiting antianxiety properties, thereby broadening its scope in neuropsychiatric disorder treatments (Kumar et al., 2017).
Anti-Cancer Applications
- Certain derivatives have been evaluated for anti-bone cancer activity and molecular docking investigations. These derivatives have shown in vitro anticancer activities against human bone cancer cell lines, indicating a potential role in cancer treatment (Lv et al., 2019).
Antimalarial Activity
- Some derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, demonstrating significant antiplasmodial activity. This suggests its potential use in developing antimalarial treatments (Mendoza et al., 2011).
Anti-Inflammatory Activity
- Derivatives have been synthesized and evaluated for anti-inflammatory activity. Studies have shown that certain derivatives exhibit significant in-vitro anti-inflammatory activity, adding another dimension to its therapeutic applications (Ahmed et al., 2017).
Antifungal and Antitumor Properties
- Research into new azoles with antifungal activity has led to the synthesis of derivatives with promising antifungal activities against various human pathogenic fungi. Additionally, some derivatives have been shown to possess antitumor activities, indicating their potential in combating fungal infections and cancer https://consensus.app/papers/synthesis-antitumor-activity-piperazinebased-tertiary-hakobyan/3ce3f2d774b7516fb28112e839fe1d05/?utm_source=chatgpt" target="_blank">(Chai et al., 2011; Hakobyan et al., 2020)
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, the piperazine ring is a common feature in many pharmaceuticals and could interact with various biological targets. The nitro group could potentially be reduced in the body to form a nitrite, which could have various effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(4-methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-16-2-4-17(5-3-16)22-12-10-21(11-13-22)14-19(24)15-27-20-8-6-18(7-9-20)23(25)26/h2-9,19,24H,10-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPBGEJSWDKKKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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